6-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine
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Overview
Description
6-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with a fluorine atom and an amine group linked to a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine typically involves the following steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution on the Pyridine Ring: The fluorine atom is introduced to the pyridine ring via electrophilic fluorination using reagents such as Selectfluor.
Coupling Reaction: The final step involves coupling the pyrazole moiety with the fluorinated pyridine ring using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions with the target site. This leads to the modulation of the target’s activity, which can result in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]imidazo[1,2-a]pyridine
- N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine
Uniqueness
6-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with tailored biological activities.
Properties
Molecular Formula |
C10H11FN4 |
---|---|
Molecular Weight |
206.22 g/mol |
IUPAC Name |
6-fluoro-N-[(1-methylpyrazol-4-yl)methyl]pyridin-2-amine |
InChI |
InChI=1S/C10H11FN4/c1-15-7-8(6-13-15)5-12-10-4-2-3-9(11)14-10/h2-4,6-7H,5H2,1H3,(H,12,14) |
InChI Key |
BFSRBBZGKRJIMC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNC2=NC(=CC=C2)F |
Origin of Product |
United States |
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